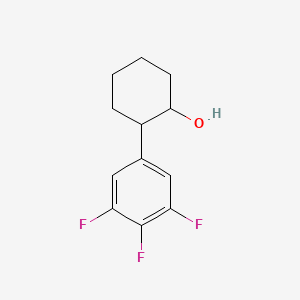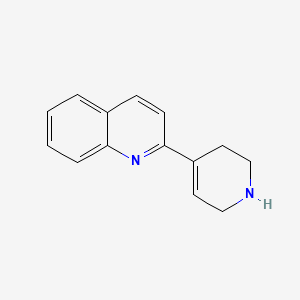
2-(1,2,3,6-tetrahydropyridin-4-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(1,2,3,6-tetrahydropyridin-4-yl)quinoline is a heterocyclic compound that features both a quinoline and a tetrahydropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,6-tetrahydropyridin-4-yl)quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoline derivatives with tetrahydropyridine intermediates in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
2-(1,2,3,6-tetrahydropyridin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Quinoline derivatives with various substituents such as halogens or alkyl groups.
科学的研究の応用
2-(1,2,3,6-tetrahydropyridin-4-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(1,2,3,6-tetrahydropyridin-4-yl)quinoline involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.
類似化合物との比較
Similar Compounds
- 2-(1,2,3,6-Tetrahydro-pyridin-4-yl)-indole
- 2-(1,2,3,6-Tetrahydro-pyridin-4-yl)-benzofuran
- 2-(1,2,3,6-Tetrahydro-pyridin-4-yl)-naphthalene
Uniqueness
2-(1,2,3,6-tetrahydropyridin-4-yl)quinoline is unique due to its specific combination of quinoline and tetrahydropyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H14N2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
2-(1,2,3,6-tetrahydropyridin-4-yl)quinoline |
InChI |
InChI=1S/C14H14N2/c1-2-4-13-11(3-1)5-6-14(16-13)12-7-9-15-10-8-12/h1-7,15H,8-10H2 |
InChIキー |
APVNTOHQHMQASE-UHFFFAOYSA-N |
正規SMILES |
C1CNCC=C1C2=NC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
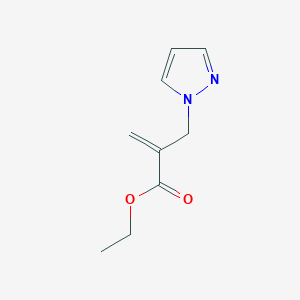
![cis-8-Benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane](/img/structure/B8672255.png)
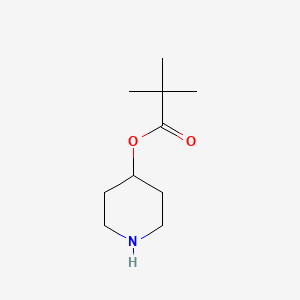
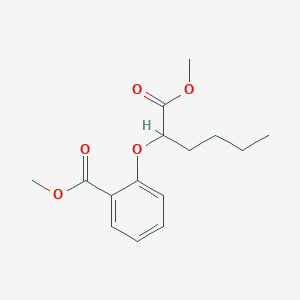
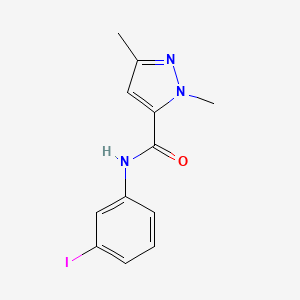
![Oxirane, [3-(4-chlorophenyl)propyl]-](/img/structure/B8672274.png)
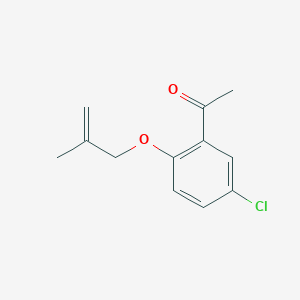



![Methanesulfonamide, N-[(4-hydroxyphenyl)methyl]-](/img/structure/B8672304.png)


